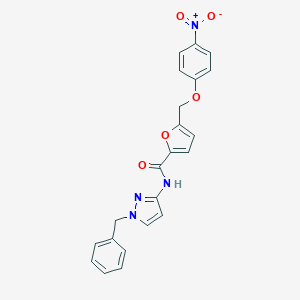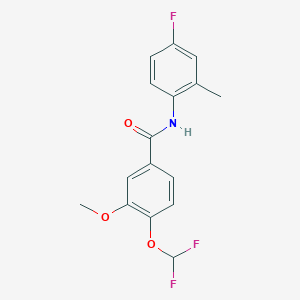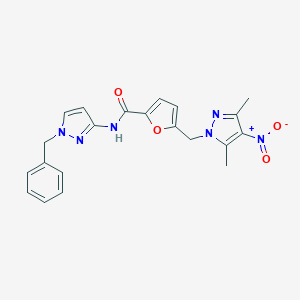![molecular formula C13H10BrN5O3 B279865 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, also known as BMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTF is a furan derivative that contains a tetrazole ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide varies depending on the specific target protein. In the case of Kv1.3, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the channel pore and blocks ion flow through the channel. This leads to a decrease in T cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases. In the case of sEH, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the enzyme active site and inhibits its activity, leading to an increase in the levels of fatty acid epoxides. This has potential applications in the treatment of cardiovascular and inflammatory diseases. In the case of AT1R, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide acts as a ligand and activates downstream signaling pathways, leading to changes in blood pressure and other physiological processes.
Biochemical and Physiological Effects
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on ion channels, enzymes, and receptors, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have antioxidant and anti-inflammatory properties. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its specificity for certain target proteins, such as Kv1.3 and sEH. This allows researchers to study the effects of blocking or activating these proteins with a high degree of precision. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments.
One limitation of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, the synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide. One area of interest is the development of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in animal models of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide on its target proteins, as well as its effects on other physiological processes. Overall, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-amino-5-methoxyphenyl tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-furoic acid and the amino group of 3-amino-5-methoxyphenyl tetrazole. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzyme inhibition. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to block the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used as a ligand for the angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor that plays a key role in the regulation of blood pressure.
Eigenschaften
Molekularformel |
C13H10BrN5O3 |
|---|---|
Molekulargewicht |
364.15 g/mol |
IUPAC-Name |
5-bromo-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN5O3/c1-21-10-5-8(4-9(6-10)19-7-15-17-18-19)16-13(20)11-2-3-12(14)22-11/h2-7H,1H3,(H,16,20) |
InChI-Schlüssel |
RPLLBLCXXLVONL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
Kanonische SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)



![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)